5-Methoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenylpyridazin-3-one
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Overview
Description
The compound "5-Methoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenylpyridazin-3-one" is a derivative of the piperazine class, which is known for its potential biological activities, particularly in the realm of serotonergic and dopaminergic receptor interactions. Piperazine derivatives have been extensively studied due to their affinity for various receptors, including 5-HT1A, D-2, and 5-HT7, which are implicated in numerous neurological and psychiatric disorders.
Synthesis Analysis
The synthesis of piperazine derivatives often involves the introduction of various functional groups to the piperazine moiety to modulate its affinity and selectivity for different receptors. For instance, the introduction of a methoxyphenyl group has been shown to influence the binding affinity to 5-HT1A receptors, as seen in the derivatives discussed in the papers . The length of the alkyl chain and the nature of the terminal group, such as heteroaryl or cycloalkyl amide fragments, are critical factors in determining the receptor affinity . Moreover, the synthesis of such compounds can involve cyclocondensation reactions, as demonstrated in the preparation of a 2,5-piperazinedione derivative .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be characterized using various analytical techniques, including IR, 1H NMR, and single crystal X-ray diffraction . These methods provide insights into the electronic distribution, crystallography, and overall geometry of the molecule, which are essential for understanding the compound's pharmacological profile. For example, the crystal structure analysis can reveal the planarity of the molecule and the dihedral angles between different rings, which may affect the molecule's ability to interact with receptor sites .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions to form new compounds with potential biological activities. The Cu(I)-catalyzed cycloaddition of azide and terminal alkynes is one such reaction that can be used to synthesize triazole-containing piperazine derivatives, which can then be labeled with technetium-99m for imaging purposes . These reactions are crucial for developing novel imaging agents that target specific receptors, such as the 5HT1A receptor.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as lipophilicity, stability, and crystal packing, are important for their biological activity and potential therapeutic applications. For instance, the lipophilicity of a compound can influence its ability to cross the blood-brain barrier and reach the central nervous system . The stability of the compound in biological environments, such as human serum, is also a critical factor for in vivo applications . Additionally, the crystal packing and intermolecular interactions, as revealed by Hirshfeld surface analysis, can provide insights into the solid-state properties of these compounds .
Scientific Research Applications
Piperazine Derivatives for Therapeutic Use
Piperazine derivatives are noted for their wide range of therapeutic applications due to the significant role of the piperazine moiety in drug design. These compounds have been incorporated into drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protective, anti-inflammatory properties, and as imaging agents. Modifications to the piperazine nucleus can lead to notable differences in the medicinal potential of the resultant molecules. This flexibility makes piperazine a valuable building block in discovering drug-like elements for various diseases, highlighting the importance of further therapeutic investigations on this motif (Rathi et al., 2016).
Piperazine and Morpholine in Medicinal Chemistry
The broad spectrum of pharmaceutical applications of piperazine and morpholine analogues showcases their significance in medicinal chemistry. Recent developments have introduced new methods for synthesizing derivatives of these compounds, revealing potent pharmacophoric activities. This emphasizes the current trend in the synthesis of piperazine and morpholine analogues and their role in the pharmaceutical industry (Mohammed et al., 2015).
Antimycobacterial Activity of Piperazine Analogues
Piperazine serves as a critical component in the design of potent molecules against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The review on piperazine-based anti-TB molecules provides insights into the structure-activity relationship (SAR) of these compounds, aiding in the development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Serotonin Receptor Ligands
The role of 5-HT(6) receptor antagonists in treating learning and memory disorders has been a subject of significant research, leading to the identification of various structurally distinct series of selective antagonists. These findings support the potential cognitive enhancement and involvement of 5-HT(6) receptors in cognition, warranting further exploration (Russell & Dias, 2002).
Mechanism of Action
Target of Action
The primary targets of 5-Methoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenylpyridazin-3-one are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter involved in various central nervous system functions and psychiatric disorders .
Mode of Action
this compound interacts with its targets by inhibiting the action of AChE and BChE enzymes . This inhibition increases the levels of acetylcholine in the brain, thereby enhancing cholinergic transmission . The compound shows competitive inhibition against AChE .
Biochemical Pathways
The inhibition of AChE and BChE enzymes by this compound affects the cholinergic pathway . This pathway is involved in various central nervous system functions and psychiatric disorders, including Alzheimer’s disease . By inhibiting the hydrolysis of acetylcholine, the compound enhances cholinergic transmission, which can alleviate symptoms associated with acetylcholine deficiency .
Result of Action
The molecular and cellular effects of this compound’s action include an increase in acetylcholine levels in the brain due to the inhibition of AChE and BChE enzymes . This results in enhanced cholinergic transmission, which can help alleviate symptoms associated with acetylcholine deficiency .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
5-Methoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenylpyridazin-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial enzymes in the hydrolysis of acetylcholine . The compound’s interaction with these enzymes suggests its potential use in treating neurodegenerative diseases like Alzheimer’s.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect cholinergic transmission, which is vital for cognitive functions . Additionally, its impact on gene expression related to neurotransmitter synthesis and degradation highlights its potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of AChE and BChE by binding to their active sites, thereby preventing the hydrolysis of acetylcholine . This inhibition leads to increased acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. The compound also influences gene expression by modulating transcription factors involved in neurotransmitter synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its efficacy may decrease over extended periods due to gradual degradation . Long-term exposure to the compound has been associated with sustained cholinergic activity, which could have therapeutic implications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to enhance cognitive functions and reduce anxiety levels . Higher doses may lead to toxic or adverse effects, such as hepatotoxicity and neurotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound undergoes hepatic metabolism, where it is converted into various metabolites . These metabolic processes influence its pharmacokinetics and overall efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is distributed throughout the body, with significant accumulation in the brain and liver . Its ability to cross the blood-brain barrier highlights its potential as a central nervous system-active agent.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it exerts its biochemical effects . The compound’s targeting signals and post-translational modifications play a role in directing it to specific cellular compartments.
properties
IUPAC Name |
5-methoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-30-19-10-8-17(9-11-19)25-12-14-26(15-13-25)23(29)22-20(31-2)16-21(28)27(24-22)18-6-4-3-5-7-18/h3-11,16H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSVLQYXLKRBLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NN(C(=O)C=C3OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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